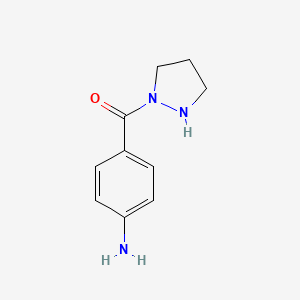
(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone
Vue d'ensemble
Description
4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone (4-APTPM) is an important organic compound that has been used in a variety of scientific applications. 4-APTPM is a versatile compound that can be used in synthetic chemistry, biochemistry, and medicinal chemistry. It is a highly reactive compound that can be used to synthesize a wide range of compounds and molecules. 4-APTPM has also been used in biological research to study the mechanisms of action of drugs and to investigate the biochemical and physiological effects of drugs. In
Applications De Recherche Scientifique
(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone has been used in a variety of scientific research applications. It has been used in synthetic chemistry to synthesize a wide range of compounds and molecules. In biochemistry, (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone has been used to study the mechanisms of action of drugs and to investigate the biochemical and physiological effects of drugs. In medicinal chemistry, (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone has been used to synthesize a variety of drugs, including anti-inflammatory drugs, antifungal drugs, and antibiotics.
Mécanisme D'action
The mechanism of action of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone is not completely understood. It is believed that (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone binds to specific proteins in the body, which then activate certain biochemical pathways that lead to the desired effects. For example, (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone has been shown to bind to certain proteins in the body that are involved in the production of inflammatory mediators, leading to anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone has anti-inflammatory, antifungal, and antibacterial properties. It has also been shown to have anti-cancer properties, as well as anti-viral and anti-bacterial effects. In addition, (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone has been shown to have neuroprotective effects, as well as anti-oxidant and anti-apoptotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone in laboratory experiments include its high reactivity and its ability to form a wide range of compounds and molecules. It is also relatively easy to synthesize and can be used to study the mechanisms of action of drugs and to investigate the biochemical and physiological effects of drugs. The main limitation of using (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone in laboratory experiments is that it is a highly reactive compound and must be handled with care.
Orientations Futures
The potential future directions for (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone include further investigation into its biochemical and physiological effects, as well as its potential applications in drug development. Additional research into the mechanism of action of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone could lead to the development of new drugs and therapies that could be used to treat a variety of diseases. Furthermore, research into the use of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone in drug delivery systems could lead to the development of more efficient and effective drug delivery systems. Finally, research into the use of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone in the synthesis of new compounds and molecules could lead to the development of new materials and products.
Propriétés
IUPAC Name |
(4-aminophenyl)-pyrazolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-9-4-2-8(3-5-9)10(14)13-7-1-6-12-13/h2-5,12H,1,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKCMPJZBWLVCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNN(C1)C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



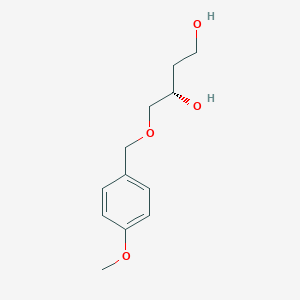
![Succinimidyl 6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoate](/img/structure/B1387650.png)
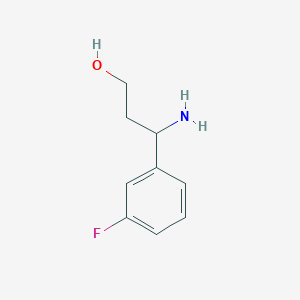
![Sodium 4'-chloro-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1387652.png)
![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carboxylate](/img/structure/B1387653.png)
![2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B1387654.png)
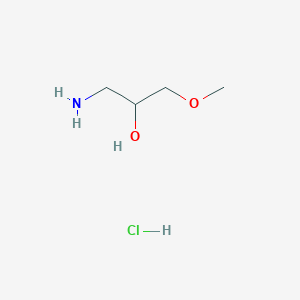
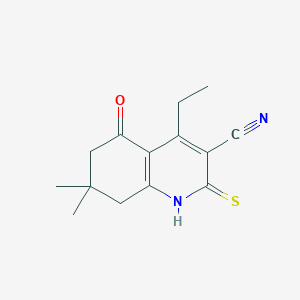
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide](/img/structure/B1387659.png)
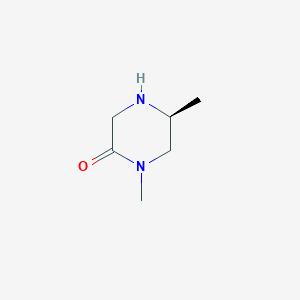
![2-[(3-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1387668.png)
![1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene](/img/structure/B1387669.png)
![1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1387670.png)
![3-(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)propanoic acid](/img/structure/B1387671.png)